N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
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Overview
Description
“N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylsulfanyl group, and a pyridazinyl group attached to a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide” typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the various substituents. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.
Attachment of Substituents: The methoxyphenyl, methylphenylsulfanyl, and pyridazinyl groups can be introduced through various substitution reactions, often involving nucleophilic or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substituents, which can impart unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-18-6-8-22(9-7-18)32-24-11-10-23(27-28-24)29-14-12-20(13-15-29)25(30)26-17-19-4-3-5-21(16-19)31-2/h3-11,16,20H,12-15,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVRIAFXMWJIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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